molecular formula C37H52N2O8 B1232669 22-O-Methylmycotrienin II CAS No. 98873-82-6

22-O-Methylmycotrienin II

Cat. No.: B1232669
CAS No.: 98873-82-6
M. Wt: 652.8 g/mol
InChI Key: PEANSLAKPSVOFU-AUESDOCQSA-N
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Description

22-O-Methylmycotrienin II is a methylated derivative within the trichothecene family of mycotoxins, a class of sesquiterpenoid compounds produced by fungi such as Fusarium species. These compounds are characterized by a 12,13-epoxytrichothecene core structure, which is critical for their bioactivity, including phytotoxic and cytotoxic effects.

Properties

CAS No.

98873-82-6

Molecular Formula

C37H52N2O8

Molecular Weight

652.8 g/mol

IUPAC Name

[(6E,8E,10Z,16E)-15,24-dihydroxy-5,22-dimethoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C37H52N2O8/c1-24-15-14-18-28-21-30(46-5)22-31(35(28)42)39-33(40)23-29(45-4)19-12-7-6-8-13-20-32(25(2)34(24)41)47-37(44)26(3)38-36(43)27-16-10-9-11-17-27/h6-8,12-13,15,19,21-22,25-27,29,32,34,41-42H,9-11,14,16-18,20,23H2,1-5H3,(H,38,43)(H,39,40)/b7-6+,13-8-,19-12+,24-15+

InChI Key

PEANSLAKPSVOFU-AUESDOCQSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Isomeric SMILES

CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/C1O)\C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Synonyms

22-O-methylmycotrienin II

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichothecenes are subdivided into four groups (A–D) based on substitutions. 22-O-Methylmycotrienin II belongs to the B-trichothecenes, which include deoxynivalenol (DON), nivalenol (NIV), and their acetylated derivatives. Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of B-Trichothecenes

Compound CAS No. Key Substituents Solubility (Acetonitrile) Storage Conditions Regulatory Notes
22-O-Methylmycotrienin II N/A* 22-O-Methyl group Likely similar to DON† Likely 0–6°C‡ Requires research certification
Deoxynivalenol (DON) 51481-10-8 C-15 hydroxyl 100 mg/L 0–6°C PRTR-regulated
Nivalenol (NIV) 23282-20-4 C-15 hydroxyl, C-4 acetyl 100 mg/L 0–6°C PRTR-regulated
3-Acetyl-DON 50722-38-8 C-3 acetyl 100 mg/L 0–6°C PRTR-regulated
15-Acetyl-DON 88337-96-6 C-15 acetyl 100 mg/L 0–6°C PRTR-regulated

*Direct data on 22-O-Methylmycotrienin II is scarce; values inferred from structural analogs.
†Solubility in acetonitrile assumed comparable due to shared trichothecene backbone.
‡Storage conditions extrapolated from mycotoxin stability guidelines .

Key Findings:

Regulatory Status : Like other trichothecenes, it likely falls under strict regulatory controls (e.g., PRTR in Japan) and requires certification for research use .

Stability : Similar to other mycotoxins, 22-O-Methylmycotrienin II is presumed to require cold storage (0–6°C) to prevent degradation .

Research Implications and Gaps

While 22-O-Methylmycotrienin II shares core features with well-studied trichothecenes, its unique methylation may confer distinct biological activities. For example:

  • Toxicity : Methylation could reduce acute toxicity by altering binding to ribosomes, a common target of trichothecenes.
  • Analytical Challenges : Detection methods (e.g., LC-MS) optimized for DON or NIV may require modification to account for the methyl group’s impact on ionization efficiency.

Further studies are needed to validate these hypotheses and establish precise data on its pharmacokinetics and environmental persistence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 22-O-Methylmycotrienin II, and how can researchers validate the purity and structural integrity of the compound?

  • Methodological Answer : Synthetic routes should be documented with step-by-step protocols, including reagents, catalysts, and reaction conditions (e.g., temperature, solvent systems). Validation requires:

  • Purity : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
  • Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
    • Data Contradiction Analysis : Compare spectral data with literature benchmarks; discrepancies may indicate stereochemical variations or impurities. Replicate synthesis in triplicate to assess batch consistency .

Q. Which spectroscopic techniques are most effective for characterizing 22-O-Methylmycotrienin II, and how should data interpretation be approached to avoid misassignment?

  • Methodological Answer : Prioritize a multi-technique approach:

  • NMR : Use DEPT-135 and HSQC for carbon hybridization analysis.
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., methyl ester at ~1700 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve absolute configuration .
    • Interpretation Guidelines : Cross-reference spectral data with computational simulations (e.g., DFT-based NMR prediction tools) and published analogs to avoid overfitting .

Q. What in vitro bioactivity screening models have been utilized for this compound, and what statistical validation methods ensure result reliability?

  • Methodological Answer : Common models include:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) with MIC/MBC endpoints.
  • Cytotoxicity : MTT/XTT assays against mammalian cell lines (e.g., HEK-293).
    • Statistical Validation : Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Include positive/negative controls and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data across different studies involving 22-O-Methylmycotrienin II?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

Literature Screening : Apply PRISMA guidelines to identify studies with comparable experimental conditions (e.g., pH, temperature, cell lines) .

Heterogeneity Analysis : Use I² statistics to quantify variability; subgroup analyses can isolate confounding factors (e.g., solvent differences) .

Triangulation : Validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

Q. What experimental strategies are employed to study the compound's mechanism of action, considering potential off-target effects?

  • Methodological Answer :

  • Target Deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing in resistant vs. susceptible strains .
  • Off-Target Profiling : Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions .
  • Controls : Include isoform-specific inhibitors and wild-type vs. mutant models to confirm specificity .

Q. How can structure-activity relationship (SAR) studies be optimized for 22-O-Methylmycotrienin II derivatives using computational chemistry tools?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., mycobacterial enoyl reductase) .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity .
  • Validation : Perform leave-one-out cross-validation and external test sets (R² > 0.7 acceptable) .

Data Presentation and Reproducibility Guidelines

  • Experimental Documentation : Follow Beilstein Journal standards: detailed synthesis protocols in the main text, extended characterization data (e.g., NMR spectra) in supplementary files .
  • Ethical Reporting : Disclose all synthetic yields, failed attempts, and optimization steps to avoid publication bias .
  • Data Availability : Deposit raw spectral data in public repositories (e.g., Zenodo) with DOI links for peer review .

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